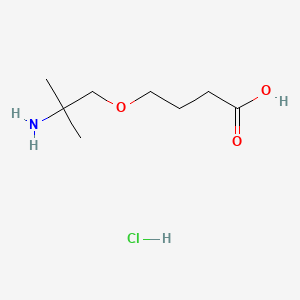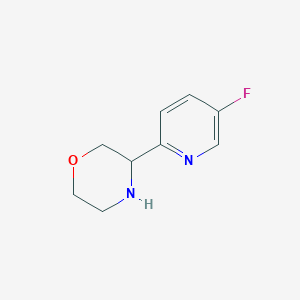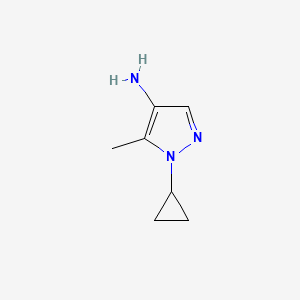![molecular formula C8H10FN5O B13631080 2-[5-amino-4-fluoro-3-(1H-imidazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13631080.png)
2-[5-amino-4-fluoro-3-(1H-imidazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-amino-4-fluoro-3-(1H-imidazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol is a complex organic compound that features both imidazole and pyrazole rings These heterocyclic structures are known for their significant roles in various biological and chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-4-fluoro-3-(1H-imidazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol typically involves multi-step reactions starting from simpler precursors. The reaction conditions often require the use of catalysts such as nickel and involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-amino-4-fluoro-3-(1H-imidazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine and amino groups can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-[5-amino-4-fluoro-3-(1H-imidazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Wirkmechanismus
The mechanism of action of 2-[5-amino-4-fluoro-3-(1H-imidazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole and pyrazole rings allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell growth in cancer cells or modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with a similar heterocyclic structure.
Omeprazole: An antiulcer drug featuring a substituted imidazole ring.
Uniqueness
What sets 2-[5-amino-4-fluoro-3-(1H-imidazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol apart is the combination of fluorine, amino, imidazole, and pyrazole groups in a single molecule. This unique structure provides it with a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H10FN5O |
|---|---|
Molekulargewicht |
211.20 g/mol |
IUPAC-Name |
2-[5-amino-4-fluoro-3-(1H-imidazol-5-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C8H10FN5O/c9-6-7(5-3-11-4-12-5)13-14(1-2-15)8(6)10/h3-4,15H,1-2,10H2,(H,11,12) |
InChI-Schlüssel |
BRHDOGSSJAGGFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=N1)C2=NN(C(=C2F)N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1-chloromethanesulfonylpiperidin-3-yl)methyl]methanesulfonamide](/img/structure/B13631011.png)
![2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol](/img/structure/B13631014.png)




![Hexahydrofuro[3,4-b]furan-4,6-dione](/img/structure/B13631041.png)

![tert-butyl N-[1-(fluorosulfonyl)propan-2-yl]carbamate](/img/structure/B13631055.png)



